molecular formula C6H10O B13099409 3-methyl-3,4-dihydro-2H-pyran CAS No. 91293-93-5

3-methyl-3,4-dihydro-2H-pyran

Cat. No.: B13099409
CAS No.: 91293-93-5
M. Wt: 98.14 g/mol
InChI Key: FOQQRIPFUIJWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with one unsaturated carbon-carbon bond. The compound is characterized by the presence of a methyl group at the third position of the dihydropyran ring. It is a colorless liquid with a boiling point of approximately 85°C and is soluble in common organic solvents .

Chemical Reactions Analysis

3.1. Reactivity with Alcohols

3-Methyl-3,4-dihydro-2H-pyran acts as a protecting group for alcohols in organic synthesis. The reaction proceeds as follows:

  • Formation of Tetrahydropyranylated Products : When reacted with alcohols under acidic conditions (e.g., using p-toluenesulfonic acid or boron trifluoride etherate), it forms tetrahydropyranyl ethers. These ethers are stable to many nucleophiles and can be selectively deprotected under mild acidic conditions .

3.2. Halogenation Reactions

The compound can undergo halogenation at the double bond:

  • Addition of Hydrohalic Acids : Hydrochloric and hydrobromic acids add to the double bond, resulting in the formation of 2-halo derivatives, which can further react to yield substituted tetrahydropyrans .

3.3. Thermal Decomposition

The thermal stability and decomposition of this compound have been studied:

  • Activation Energy : The activation energy for thermal decomposition is significant, indicating that substituents on the pyran ring influence its stability and reactivity .

Table 1: Activation Energies for Thermal Decomposition

CompoundTemperature Range (°C)Activation Energy (kJ/mol)
This compound330–370214.2
2-Methoxy-4-methyl-3,4-dihydro-2H-pyran287–345201.5 (trans) / 196.0 (cis)
Dihydropyran316–389219.4

Scientific Research Applications

Organic Synthesis

3-Methyl-3,4-dihydro-2H-pyran is primarily used as a building block in organic chemistry. Its applications include:

  • Synthesis of Prostaglandins : The compound serves as an intermediate in the total synthesis of biologically active prostaglandins, which are important in pharmacology for their role in inflammation and other physiological processes .
  • Protection of Functional Groups : It is employed to protect hydroxyl groups during multi-step syntheses. For example, it can protect sterol hydroxyls and secondary amines, allowing for selective reactions without interference from these functional groups .

Table 1: Protective Applications of this compound

Functional GroupApplicationReference
HydroxylProtecting sterols
CarboxylProtecting carboxylic acids
AmineProtecting secondary amines

Pharmaceutical Applications

The compound has been utilized in the pharmaceutical industry for the development of various drugs:

  • Synthesis of Antimicrobial Agents : Research indicates that derivatives of this compound can be synthesized to create potent antimicrobial agents .
  • Milbemycin Synthesis : It plays a crucial role in the synthesis of milbemycin β3, an important antiparasitic agent used in veterinary medicine. The efficiency of its synthesis has been improved using this compound as a precursor .

Polymer Chemistry

In polymer chemistry, this compound is explored for its potential to form polymers through various polymerization techniques:

  • Polymerization Reactions : The compound can participate in ring-opening polymerization to produce polyethers or polyesters. This property is being investigated for creating biodegradable polymers that could have environmental benefits .

Environmental Considerations

Recent studies have focused on improving the synthesis process of this compound to make it more environmentally friendly. For instance, methods utilizing sodium methoxide instead of potassium carbonate have been developed to reduce waste and improve efficiency during production .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

  • Total Synthesis of Prostaglandins :
    • Researchers successfully used this compound as an intermediate for synthesizing complex prostaglandin structures, demonstrating its utility in medicinal chemistry.
  • Synthesis of Milbemycin β3 :
    • A study reported an improved method for synthesizing milbemycin β3 using derivatives of this compound, showcasing its importance in developing veterinary pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-methyl-3,4-dihydro-2H-pyran involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is influenced by the presence of the unsaturated carbon-carbon bond and the oxygen atom in the ring. These features enable the compound to participate in a wide range of chemical transformations, including cycloadditions and rearrangements .

Biological Activity

3-Methyl-3,4-dihydro-2H-pyran (MDHP) is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of MDHP, focusing on its toxicity, mutagenicity, and potential applications in pharmacology.

MDHP is classified as a vinyl ether and has been noted for its versatility in organic synthesis. It has a boiling point of approximately 85°C and a freezing point of -70°C . The compound is primarily used as an intermediate in chemical manufacturing and has potential applications in polymer chemistry.

Acute Toxicity

The acute toxicity of MDHP has been evaluated in various studies. The oral LD50 (lethal dose for 50% of the population) for rats ranges from 1640 to 3740 mg/kg . Clinical symptoms observed in these studies included staggering, unsteady gait, and labored breathing . Additionally, the dermal LD50 in rabbits was reported at 4920 mg/kg .

Inhalation Toxicity

Inhalation studies have shown that the 4-hour LC50 (lethal concentration for 50% of the population) is greater than 1310 ppm , indicating that high concentrations can lead to ocular and respiratory irritation . Repeated exposure has resulted in reduced body weights and sedation in rodent models.

Mutagenicity Studies

MDHP has been subjected to several mutagenicity tests. It was found to be mutagenic in both bacterial and mammalian cell systems using the Ames test and HPRT test. However, it did not exhibit clastogenic effects in vivo when administered orally or via inhalation in mice . This suggests that while MDHP may pose some genetic risks, it does not induce chromosomal damage under certain conditions.

Study on Environmental Impact

A study conducted by BASF indicated that MDHP undergoes rapid hydrolysis to glutaraldehyde and methanol when exposed to acidic conditions. The half-life of MDHP under these conditions was determined to be approximately 18.8 minutes , which raises concerns regarding its environmental persistence and potential toxicity to aquatic life .

Application in Organic Synthesis

Research has demonstrated that MDHP can be utilized as a protective group for various reactive functional groups during chemical reactions. Its ability to polymerize with itself or with other unsaturated compounds makes it valuable in polymer chemistry .

Comparative Biological Activity Table

Compound LD50 (mg/kg) LC50 (ppm) Mutagenicity Clastogenicity
This compound1640 - 3740> 1310PositiveNegative
3,4-Dihydro-2-methoxy-2H-pyran4920Not reportedPositiveNot tested

Properties

CAS No.

91293-93-5

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

3-methyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C6H10O/c1-6-3-2-4-7-5-6/h2,4,6H,3,5H2,1H3

InChI Key

FOQQRIPFUIJWIA-UHFFFAOYSA-N

Canonical SMILES

CC1CC=COC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.